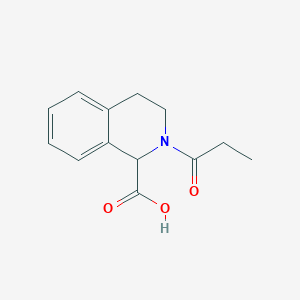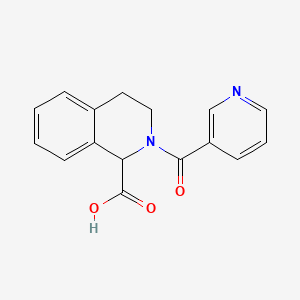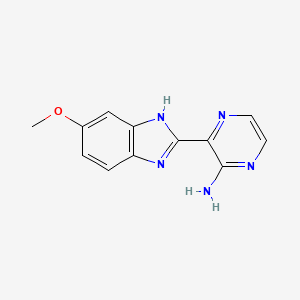
3-(Oxepan-4-ylamino)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxepan-4-ylamino)piperidin-2-one, also known as OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. OPA is a cyclic amine that contains both piperidine and oxepane rings, making it a unique structural scaffold for the development of novel molecules with diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(Oxepan-4-ylamino)piperidin-2-one is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in various cellular processes, including cell growth, survival, and differentiation. 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, 3-(Oxepan-4-ylamino)piperidin-2-one can modulate the expression of various genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(Oxepan-4-ylamino)piperidin-2-one has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the reduction of oxidative stress and inflammation in the brain. Additionally, 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Oxepan-4-ylamino)piperidin-2-one is its unique structural scaffold, which allows for the development of novel molecules with diverse biological activities. Additionally, 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to exhibit potent anticancer and neuroprotective activity, making it a promising candidate for the development of new drugs for the treatment of various diseases. However, 3-(Oxepan-4-ylamino)piperidin-2-one also has some limitations, including its relatively complex synthesis method and limited availability in large quantities.
Direcciones Futuras
There are several future directions for research on 3-(Oxepan-4-ylamino)piperidin-2-one, including the development of new derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the evaluation of its potential applications in other fields, such as materials science. Additionally, further studies are needed to determine the safety and efficacy of 3-(Oxepan-4-ylamino)piperidin-2-one in preclinical and clinical settings, as well as to identify potential drug-drug interactions and side effects.
Métodos De Síntesis
3-(Oxepan-4-ylamino)piperidin-2-one can be synthesized through a multistep process that involves the reaction of piperidine with 4-bromobutyric acid to form the corresponding amide, which is then cyclized using a Grignard reagent to yield the oxepane ring. The resulting compound is then treated with chloroformate to form the final product, 3-(Oxepan-4-ylamino)piperidin-2-one.
Aplicaciones Científicas De Investigación
3-(Oxepan-4-ylamino)piperidin-2-one has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, 3-(Oxepan-4-ylamino)piperidin-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(oxepan-4-ylamino)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11-10(4-1-6-12-11)13-9-3-2-7-15-8-5-9/h9-10,13H,1-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUQHFHKRSCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxepan-4-ylamino)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)




![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)
![4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588934.png)